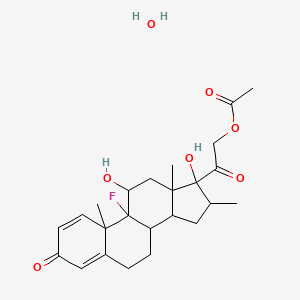

Dexamethasone acetate, monohydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHFJXVKASDMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of Dexamethasone Acetate, Monohydrate

Synthetic Approaches for Dexamethasone (B1670325) Conjugates

The conjugation of dexamethasone to various molecules, including polymers and peptides, is a key strategy to improve its therapeutic index. researchgate.netnih.gov These approaches aim to control the release of the drug, enhance its targeting to specific tissues, and reduce off-target effects. researchgate.netnih.gov Several chemical methodologies have been developed to achieve these goals, each with its unique advantages and applications. researchgate.netnih.gov

Carbodiimide (B86325) Chemistry in Conjugation

Carbodiimide chemistry is a widely utilized method for conjugating dexamethasone to molecules containing carboxyl or amino groups. nih.govresearchgate.net This reaction typically employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). thermofisher.comcreative-proteomics.com The process involves the activation of a carboxyl group by the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comcreative-proteomics.com This intermediate then readily reacts with a primary amine to form a stable amide bond, linking dexamethasone to the desired carrier molecule. nih.govthermofisher.com

For instance, to attach dexamethasone to a polymer with an amino group, the hydroxyl group of dexamethasone is first functionalized with a carboxyl group using an anhydride (B1165640). nih.gov Conversely, to form an ester bond with a polymer containing a carboxyl group, the hydroxyl group of dexamethasone can be directly activated. nih.gov This versatile chemistry allows for the creation of a wide array of dexamethasone conjugates with tailored properties. acs.org

| Reagent | Role in Conjugation | Resulting Bond |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl groups for reaction with primary amines. thermofisher.comcreative-proteomics.com | Amide Bond |

| DCC (N,N'-dicyclohexylcarbodiimide) | Similar to EDC, used for activating carboxyl groups, often in non-aqueous environments. thermofisher.com | Amide Bond |

| N-Hydroxysuccinimide (NHS) | Often used with EDC to create a more stable amine-reactive intermediate, improving reaction efficiency. thermofisher.com | Amide Bond |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a robust and efficient platform for the creation of complex dexamethasone conjugates, particularly those involving peptides and peptoids. nih.govresearchgate.net This technique involves attaching the growing conjugate to a solid support, such as a resin, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing steps. nih.gov

A common approach involves the use of a 2-chlorotrityl chloride resin and N-Fmoc-protected amino acids. nih.gov Succinyl-dexamethasone can be coupled to a peptide on the solid support using a coupling agent like O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate. nih.gov This methodology has been successfully employed to synthesize dexamethasone-peptide conjugates that self-assemble into micelles, providing a controlled release of the drug. nih.gov

Reversible Addition Fragmentation-Chain Transfer (RAFT) Polymerization Applications

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that enables the synthesis of well-defined polymers with specific architectures and molecular weights. acs.orgwikipedia.orgsigmaaldrich.com This method has been adapted for the synthesis of dexamethasone-polymer conjugates with precise control over the drug loading and release characteristics. nih.govnih.gov

In a typical RAFT polymerization for dexamethasone conjugates, a monomer, a radical initiator, and a RAFT agent (a thiocarbonylthio compound) are used. nih.govwikipedia.org Monomers can include (hydroxypropyl)methacrylamide (HPMA) and dexamethasone-containing monomers. nih.gov This technique allows for the creation of block copolymers and other complex polymer architectures incorporating dexamethasone, offering advanced drug delivery capabilities. nih.govwikipedia.org For example, dexamethasone-HPMA conjugates synthesized via RAFT have shown pH-dependent drug release, with a linear release profile at acidic pH, which is characteristic of inflammatory or tumor microenvironments. nih.gov

| Component | Function in RAFT Polymerization |

| Monomer | The building block of the polymer chain (e.g., HPMA). nih.gov |

| Initiator | A source of radicals to start the polymerization process. nih.gov |

| RAFT Agent | A chain transfer agent that controls the polymerization, leading to polymers with low polydispersity. nih.govwikipedia.org |

Click Chemistry in Dexamethasone Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for conjugating dexamethasone to various carriers. nih.govnih.govspringernature.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net

In one application, a dexamethasone derivative containing an azide (B81097) or alkyne group is reacted with a polymer or other molecule bearing the complementary functional group. nih.gov This has been used to synthesize polyethylene (B3416737) glycol (PEG)-dexamethasone conjugates. nih.govnih.gov These conjugates can be designed with acid-labile linkers, such as hydrazone bonds, to facilitate drug release in the acidic environment of inflamed tissues. nih.govnih.gov

2-Iminothiolane (B1205332) Chemistry in Amino-Functionalization

2-Iminothiolane, also known as Traut's reagent, is used to introduce amino groups into dexamethasone, creating a "cationic dexamethasone" derivative. nih.govresearchgate.net This amino-functionalized dexamethasone can then be readily conjugated to carriers containing carboxyl groups. nih.gov

The reaction involves a one-pot synthesis where 2-iminothiolane reacts with an aliphatic polyamine like spermine (B22157) and dexamethasone-21-mesylate. nih.gov The primary amines on spermine open the 2-iminothiolane ring, forming an amidine bond and a reactive thiolate anion. This anion then reacts with the mesylate group on dexamethasone to form a thioether linkage. nih.govnih.gov Subsequent hydrolysis of the amidine bond yields the amino-functionalized dexamethasone. nih.gov

Hydrazone Bond Formation for pH-Responsive Conjugates

The formation of hydrazone bonds is a key strategy for developing pH-responsive dexamethasone conjugates. nih.govnih.gov Hydrazone linkages are relatively stable at neutral pH but are susceptible to hydrolysis under acidic conditions, which are often found in pathological environments like tumors or sites of inflammation. nih.govnih.gov

This property is exploited to design drug delivery systems that release dexamethasone preferentially at the target site. nih.gov Dexamethasone can be conjugated to polymers like polyethylene glycol (PEG) via an acid-labile hydrazone bond. nih.govnih.gov The hydrolysis of the hydrazone bond at acidic pH triggers the release of the active drug. nih.gov The rate of hydrolysis can be modulated by the chemical structure of the hydrazone, allowing for fine-tuning of the drug release profile. nih.gov

Esterification at C-21 Position for Prodrug Design

The hydroxyl group at the C-21 position of dexamethasone is a prime target for esterification, a chemical reaction that converts the active drug into a prodrug. This approach is designed to improve the drug's physicochemical properties, such as solubility and stability, and to control its release profile. For instance, the synthesis of dexamethasone-21-sulfate sodium has been shown to significantly lower the apparent partition coefficient, suggesting its potential as a colon-specific prodrug. nih.gov Upon reaching the target site, endogenous enzymes, such as esterases, hydrolyze the ester bond, releasing the active dexamethasone. mdpi.com

The process of C-21 acetylation can be achieved through various synthetic routes. One method involves the reaction of dexamethasone with acetic anhydride in a mixed solvent system of tetrahydrofuran (B95107) and acetone, using sodium acetate (B1210297) as a catalyst under an inert atmosphere. google.com This reaction yields dexamethasone acetate with high purity. Another approach involves the reaction of dexamethasone-21-monophosphate with a carbodiimide reagent to form a reactive intermediate, which can then be further modified. nih.gov

Prodrug Design and Development Strategies

The development of prodrugs is a critical strategy to overcome the limitations of conventional dexamethasone therapy. By chemically modifying the dexamethasone molecule, researchers aim to create delivery systems that offer enhanced targeting, controlled release, and reduced systemic toxicity.

Polyethylene Glycol (PEG)-Based Amphiphilic Prodrug Systems

Polyethylene glycol (PEG) is a biocompatible polymer widely used in drug delivery. The conjugation of dexamethasone to PEG can create amphiphilic prodrugs that self-assemble into micelles. google.com These micellar systems can encapsulate the drug, protecting it from premature degradation and enabling a more controlled release. For example, a PEG-based macromolecular prodrug of dexamethasone, PEG-DiDex, has been developed to self-assemble into micelles with an average diameter of approximately 30 nm. google.com This formulation is designed to increase the stability of the drug and provide a sustained release. google.com

Macromolecular Prodrug Conjugation Methodologies

Beyond PEG, other macromolecules have been investigated for the development of dexamethasone prodrugs. One notable example is the use of N-(2-Hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers. nih.govnih.gov Dexamethasone can be conjugated to HPMA copolymers via an acid-sensitive linker, allowing for the gradual release of the drug in the acidic microenvironment of inflamed tissues. nih.gov These macromolecular prodrugs have demonstrated the ability to preferentially target sites of inflammation, leading to a sustained therapeutic effect and reduced systemic side effects. nih.govnih.gov The synthesis of these conjugates can be achieved through methods like reversible addition-fragmentation chain transfer (RAFT) copolymerization. nih.gov

Dimerization for Implantable Drug Systems

A novel approach to achieving long-term, localized drug delivery is the creation of dexamethasone dimers. These molecules consist of two dexamethasone units linked together, often by a biodegradable linker such as triethylene glycol (TEG). researchgate.netresearchgate.net These dimers can be processed into polymer-free, stand-alone implants that undergo surface erosion, leading to a highly controlled and sustained release of the active drug. researchgate.netnih.gov This technology has shown promise for ocular applications, with dexamethasone dimer implants demonstrating predictable pharmacokinetics and extended drug release for over six months in preclinical models. researchgate.netnih.gov

Chemical Modification for Advanced Functionalization

Advanced functionalization of the dexamethasone molecule opens up new avenues for targeted drug delivery and enhanced therapeutic efficacy. By introducing specific chemical groups, the properties of dexamethasone can be finely tuned.

Amino-Functionalized Dexamethasone Derivative Synthesis

The introduction of an amino group to the dexamethasone molecule provides a reactive handle for conjugation to various carriers, such as those containing carboxylic acid groups. nih.gov One method for creating amino-functionalized dexamethasone involves the use of 2-iminothiolane (Traut's reagent). nih.gov This modification allows for the subsequent conjugation to polymers or other targeting moieties. Another strategy involves the modification of carboxylated dexamethasone, such as succinylated dexamethasone, with ethylenediamine (B42938) to introduce a primary amino group. semanticscholar.org These amino-functionalized derivatives are key intermediates in the synthesis of more complex drug delivery systems, including nanoparticle-based conjugates. nih.govsemanticscholar.org

Interactive Data Tables

Table 1: Dexamethasone Prodrug Strategies

| Prodrug Strategy | Carrier/Linker | Release Mechanism | Key Findings |

| Esterification at C-21 | Sulfate | Enzymatic hydrolysis | Lowered partition coefficient for potential colon-specific delivery. nih.gov |

| PEG-Based Amphiphilic Systems | Polyethylene Glycol (PEG) | Self-assembly into micelles, sustained release | Forms micelles of ~30 nm, designed for increased stability and controlled release. google.com |

| Macromolecular Conjugation | HPMA Copolymer | Acid-sensitive linker hydrolysis | Preferential targeting of inflamed tissues, sustained therapeutic effect. nih.govnih.gov |

| Dimerization | Triethylene Glycol (TEG) | Surface erosion of implant | Polymer-free implants with predictable, long-term drug release. researchgate.netresearchgate.netnih.gov |

Table 2: Chemical Modifications of Dexamethasone

| Modification | Reagent/Method | Purpose | Application |

| C-21 Acetylation | Acetic anhydride, Sodium acetate | Prodrug formation | To create dexamethasone acetate. google.com |

| Amino-Functionalization | 2-iminothiolane (Traut's reagent) | Introduce a reactive amino group | Conjugation to COOH-containing carriers. nih.gov |

| Succinylation followed by Amination | Succinic anhydride, Ethylenediamine | Introduce a primary amino group | Synthesis of nanoparticle-based conjugates. semanticscholar.org |

Lipid Conjugation for Nanoparticle Formation

The conjugation of dexamethasone acetate with lipids to form nanoparticles is a key strategy to improve its delivery. This approach encompasses various lipid-based nanocarriers, including lipid nanoparticles (LNPs), nanostructured lipid carriers (NLCs), and liposomes, which leverage biocompatible lipids to encapsulate the drug, enhance its solubility, and control its release.

Researchers have successfully developed LNP formulations that co-deliver the anti-inflammatory drug dexamethasone while expressing mRNA. mdpi.com In one such approach, 25% of the cholesterol in the LNP structure was replaced by dexamethasone (DX). mdpi.com These nanoparticles, utilizing helper lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), demonstrated high stability and a near-neutral Zeta potential. mdpi.com

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, which incorporate a liquid lipid into the solid lipid matrix. nih.gov This creates a less ordered, amorphous structure that improves drug loading capacity and stability. nih.gov For dexamethasone acetate, NLCs have been developed using an organic solvent-free methodology. These carriers, composed of triacetin, glycerol (B35011) monostearate (Imwitor® 491), and tyloxapol, have shown promising characteristics for drug delivery. researchgate.net Another method for preparing dexamethasone-loaded NLCs is the hot-homogenization and ultra-sonication technique. nih.gov In this process, a lipid like Mygliol 812 (MM) is melted, and dexamethasone is added along with varying amounts of a liquid oil and an aqueous solution of a stabilizer like poloxamer 188. nih.gov The addition of a liquid oil was found to increase the encapsulation efficiency to as high as 98%. nih.gov

Liposomes, which are vesicular structures composed of lipid bilayers, are also extensively studied for dexamethasone delivery. The drug-trapping efficiency and stability of dexamethasone-incorporating multilamellar vesicles (MLV) are influenced by the lipid composition. researchgate.net For instance, incorporation of dexamethasone is slightly higher in liposomes made of distearoyl-glycero-PC (DSPC) compared to those made of phosphatidylcholine (PC). researchgate.net Conversely, increasing the cholesterol content in the liposome (B1194612) membrane tends to displace the drug. researchgate.net Microfluidic techniques have been shown to produce liposomes with a higher drug loading capacity for dexamethasone compared to the conventional thin-film hydration method. mdpi.com

Table 1: Examples of Lipid-Based Nanoparticle Formulations for Dexamethasone Acetate

| Nanoparticle Type | Composition | Key Findings | Reference |

|---|---|---|---|

| Nanostructured Lipid Carriers (NLC) | Triacetin, Imwitor® 491, Tyloxapol | Z-average = 106.9 ± 1.2 nm; PDI = 0.104 ± 0.019; Zeta potential = -6.51 ± 0.575 mV. | researchgate.net |

| Nanostructured Lipid Carriers (NLC) | Mygliol 812 (MM) lipid, liquid oil, Poloxamer 188 | Addition of liquid oil increased encapsulation efficiency to 98%; mean diameter of 145 nm. | nih.gov |

| Liposomes (Multilamellar Vesicles) | Distearoyl-glycero-PC (DSPC) or Phosphatidylcholine (PC), with/without Cholesterol | Higher drug incorporation in DSPC liposomes compared to PC; increased cholesterol displaces the drug. | researchgate.net |

| Lipid Nanoparticles (LNP) | Cholesterol replaced by Dexamethasone, DSPC or DOPE as helper lipids | Formulations exhibited high stability and near-neutral Zeta potentials. | mdpi.com |

Nanocrystal Synthesis via High Pressure Homogenization

High-pressure homogenization (HPH) is a top-down technique used to produce drug nanocrystals. This method is particularly effective for poorly water-soluble drugs like dexamethasone acetate, as reducing particle size to the nanometer range increases the surface area, which can lead to a higher dissolution rate. researchgate.netnih.gov The HPH process involves forcing a drug suspension through a narrow gap at very high pressure, causing particle size reduction through cavitation, shear forces, and particle collision. preprints.orgub.edu

In the synthesis of dexamethasone acetate nanocrystals, a powder pre-suspension is prepared and subjected to the HPH process. researchgate.netnih.gov The resulting nanoparticles are then incorporated into a solution containing a stabilizer, such as the surfactant poloxamer 188 (P188), to form a stable solid dispersion. researchgate.netnih.gov The presence of the stabilizer is crucial as it adsorbs onto the surface of the nanocrystals during homogenization, providing steric and/or electrostatic stabilization that prevents particle aggregation. researchgate.netpreprints.org

Studies have shown that it is possible to produce stable dexamethasone nanocrystals with a regular size using the HPH process, even when the raw material contains different polymorphic forms. nih.gov The resulting nanocrystals exhibit a significant increase in the rate of dissolution compared to the unprocessed drug. researchgate.netnih.gov The effectiveness of particle size reduction in HPH is dependent on process parameters such as homogenization pressure and the number of homogenization cycles. preprints.orgnih.gov For example, increasing the pressure generally leads to a smaller particle size and a lower polydispersity index (PDI). preprints.org Characterization techniques such as dynamic light scattering (DLS), scanning electron microscopy (SEM), and X-ray diffraction (XRD) are used to analyze the particle size, morphology, and crystalline state of the synthesized nanocrystals. nih.gov

Table 2: Research Findings on Dexamethasone Acetate Nanocrystal Synthesis via HPH

| Stabilizer | Key Process Details | Results | Reference |

|---|---|---|---|

| Poloxamer 188 (P188) | Powder pre-suspension prepared by HPH process, followed by incorporation in P188 solutions. | Produced stable nanocrystals with a regular size and a considerable increase in the rate of dissolution. | researchgate.netnih.gov |

| General Stabilizers (Surfactants/Polymers) | High energy disintegration of the drug in a liquid medium in the presence of a stabilizer. | Particle size reduction depends on homogenization pressure and the number of passes. | preprints.orgnih.gov |

Molecular and Cellular Pharmacology of Dexamethasone Acetate, Monohydrate

Glucocorticoid Receptor (GR) Interactions

Dexamethasone's pharmacological activity is initiated by its binding to the glucocorticoid receptor (GR), also known as NR3C1, which is present in nearly every cell of the body. immune-system-research.com This interaction triggers a cascade of intracellular events that ultimately alter gene expression.

Intracellular Receptor Binding Dynamics and Specificity

As a lipophilic molecule, dexamethasone (B1670325) readily crosses the cell membrane to bind with high affinity to the cytoplasmic glucocorticoid receptor. nih.gov This receptor is typically part of an inactive complex with chaperone proteins. patsnap.com Upon binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and dimerizes. immune-system-research.com This activated receptor-ligand complex then translocates to the nucleus. immune-system-research.compatsnap.com

The potency of dexamethasone is significantly higher than that of endogenous cortisol, attributed to structural modifications like a 9α-fluoro group and a 16α-methyl group, which enhance its affinity for the GR and prolong its biological half-life. nih.govpatsnap.com

Genomic Mechanisms of Receptor-Mediated Action

The primary mechanism of dexamethasone is genomic, involving the regulation of gene transcription. immune-system-research.comnih.gov Once in the nucleus, the activated GR-dexamethasone complex can act in two main ways:

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. immune-system-research.com This binding upregulates the transcription of anti-inflammatory proteins. immune-system-research.com

Transrepression: The complex can also repress the expression of pro-inflammatory proteins. It achieves this by interfering with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). patsnap.comnih.gov By preventing their translocation to the nucleus or binding to their target DNA sites, dexamethasone effectively shuts down the transcription of genes encoding inflammatory mediators. patsnap.com

Non-Genomic Pathways of Glucocorticoid Effect

In addition to the well-established genomic mechanisms that have a delayed onset, dexamethasone also exerts rapid, non-genomic effects. nih.govnih.gov These actions are not dependent on gene transcription or protein synthesis and can occur within minutes. bioscientifica.com

Three primary non-genomic mechanisms have been described:

Interaction with cytosolic GR: The classic cytosolic GR can mediate rapid signaling events. For instance, dexamethasone can induce a rapid, non-genomic translocation of annexin-I, which is involved in the swift inhibition of ACTH release from the pituitary. bioscientifica.com

Binding to membrane-bound GR (mGR): A portion of GRs can be located at the plasma membrane. nih.gov Dexamethasone binding to these mGRs can trigger rapid signaling cascades. nih.govnih.gov For example, it can inhibit Lck/Fyn kinases, which are downstream of the T-cell receptor, thereby suppressing T-cell activation. nih.gov

Interaction with non-classic membrane GR: There is also evidence for a non-classic membrane GR that can activate pathways dependent on cAMP and Ca2+. nih.gove-century.us Dexamethasone has been shown to rapidly decrease basal levels of intracellular Ca2+ in human bronchial epithelial cells. nih.gove-century.us

These non-genomic pathways often involve the activation of signaling molecules like mitogen-activated protein (MAP) kinases and can influence processes such as actin polymerization and ion channel function. nih.gove-century.us

Gene Expression Modulation

The anti-inflammatory and immunosuppressive actions of dexamethasone are a direct consequence of its ability to alter the expression of a wide array of genes.

Upregulation Mechanisms of Anti-inflammatory Proteins

Through the process of transactivation, dexamethasone stimulates the production of several key anti-inflammatory proteins. patsnap.com Notable examples include:

Annexin-1 (Lipocortin-1): This protein is a significant mediator of glucocorticoid action. patsnap.compatsnap.com It inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com Annexin-1 also plays a role in inhibiting leukocyte migration. patsnap.com

Dual-specificity phosphatase 1 (DUSP1): Dexamethasone induces the expression of DUSP1, a phosphatase that inactivates MAP kinases such as JNK and p38. nih.gov By inhibiting these kinases, DUSP1 helps to suppress the inflammatory response. nih.gov

Glucocorticoid-induced leucine (B10760876) zipper (GILZ): The expression of GILZ is induced by dexamethasone and contributes to its anti-inflammatory effects. mdpi.com

Mitogen-activated protein kinase phosphatase-1 (MKP-1): Similar to DUSP1, MKP-1 is upregulated by dexamethasone and is crucial for the negative regulation of the MAPK signaling pathway. mdpi.com

Downregulation of Pro-inflammatory Cytokine Transcription

A cornerstone of dexamethasone's anti-inflammatory effect is its ability to suppress the transcription of pro-inflammatory cytokines. immune-system-research.comnih.gov This is primarily achieved through the transrepression of key transcription factors like NF-κB and AP-1. patsnap.comnih.gov By inhibiting these factors, dexamethasone significantly reduces the expression of a multitude of inflammatory mediators, including:

Interleukin-1 (IL-1): Dexamethasone has been shown to inhibit the expression of IL-1β mRNA. nih.govasm.org

Interleukin-6 (IL-6): The production of IL-6 is significantly suppressed by dexamethasone. nih.govasm.orgnih.gov In studies using human whole blood stimulated with lipopolysaccharide (LPS), dexamethasone effectively inhibited IL-6 release. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): Dexamethasone potently suppresses the expression and secretion of TNF-α. nih.govnih.govnih.gov It can inhibit the LPS-induced activation of p38 MAPK, which in turn blocks the activity of TNF-α-converting enzyme (TACE) necessary for TNF-α secretion. nih.gov

The table below summarizes the effect of dexamethasone on various inflammatory mediators.

| Mediator Class | Specific Mediator | Effect of Dexamethasone | Primary Mechanism |

| Anti-inflammatory Proteins | Annexin-1 (Lipocortin-1) | Upregulation | Transactivation |

| Dual-specificity phosphatase 1 (DUSP1) | Upregulation | Transactivation | |

| Glucocorticoid-induced leucine zipper (GILZ) | Upregulation | Transactivation | |

| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Upregulation | Transactivation | |

| Pro-inflammatory Cytokines | Interleukin-1 (IL-1) | Downregulation | Transrepression (NF-κB, AP-1 inhibition) |

| Interleukin-6 (IL-6) | Downregulation | Transrepression (NF-κB, AP-1 inhibition) | |

| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Transrepression (NF-κB, AP-1 inhibition), Inhibition of TACE |

Regulation of Inflammatory Enzyme Expression (e.g., Cyclooxygenase-2, Phospholipase A2, Prostaglandin (B15479496) Synthase)

Dexamethasone acetate (B1210297), monohydrate, through its active form dexamethasone, significantly curtails inflammation by controlling the expression and activity of key enzymes in the inflammatory cascade. Its primary mechanisms involve the suppression of enzymes responsible for producing potent inflammatory mediators.

A principal target of dexamethasone is Cyclooxygenase-2 (COX-2) , an enzyme induced by pro-inflammatory signals. Dexamethasone represses the transcription of the COX-2 gene. nih.gov This action reduces the synthesis of prostaglandins, which are central to inflammation, pain, and fever. The stability of COX-2 mRNA is negatively regulated by dexamethasone, which has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway responsible for stabilizing the mRNA. nih.gov

Another critical enzyme, Phospholipase A2 (PLA2) , is indirectly inhibited by dexamethasone. Dexamethasone induces the synthesis of a protein known as Lipocortin-1 (also called Annexin A1), which in turn suppresses PLA2 activity. drugbank.com By inhibiting PLA2, dexamethasone blocks the release of arachidonic acid, the precursor to prostaglandins and leukotrienes, thereby halting the production of a broad spectrum of inflammatory molecules. nih.gov

The regulation of Prostaglandin Synthase is also a key aspect of dexamethasone's anti-inflammatory effects. By suppressing the expression of COX-2, which is an isoform of prostaglandin synthase, dexamethasone directly limits the synthesis of prostaglandin H2, the precursor for numerous other prostaglandins and thromboxanes. nih.gov Studies in bone marrow-derived macrophages have shown that dexamethasone inhibits prostaglandin synthesis not only by affecting phospholipase A2 but also by directly inhibiting the cyclo-oxygenase/PGE isomerase enzyme complex. nih.gov

Cellular Signaling Pathway Modulation

The influence of dexamethasone acetate, monohydrate extends to the modulation of crucial intracellular signaling pathways that govern inflammation, cell survival, and apoptosis.

Interference with Nuclear Factor-kappa B (NF-κB) Pathway Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response. Dexamethasone potently inhibits NF-κB activation. nih.gov This is achieved through several mechanisms mediated by the activated glucocorticoid receptor (GR). One primary mechanism is the induction of the IκBα protein, which sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory gene transcription. nih.gov Additionally, the activated GR can directly bind to the p65 subunit of NF-κB, a process known as transrepression, which interferes with its ability to activate transcription. pnas.org This interaction disrupts the association of p65 with the basal transcription machinery. pnas.org In models of adjuvant arthritis, dexamethasone treatment has been shown to suppress the expression of the activated p65 subunit of NF-κB in the synovium. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK) Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and p38 MAPK pathways, are critical in mediating inflammatory responses. Dexamethasone has been shown to inhibit the JNK and p38 signaling pathways. researchgate.net A key mechanism for this inhibition is the induction of MAPK Phosphatase-1 (MKP-1), a dual-specificity phosphatase that dephosphorylates and inactivates JNK and p38. nih.govresearchgate.nettandfonline.comnih.gov The induction of MKP-1 by dexamethasone is sustained and occurs in a time- and dose-dependent manner. researchgate.net This increased expression of MKP-1 is crucial for the glucocorticoid-mediated inhibition of p38 and JNK. nih.govnih.gov In some cells, dexamethasone can also transiently activate MAPKs, which then participate in a negative feedback loop by up-regulating the anti-inflammatory mediator MKP-1. oup.com

Impact on Apoptotic Signaling Pathways

Dexamethasone's effect on apoptosis is highly cell-type specific. In lymphoid cells, it is a potent inducer of apoptosis, a key mechanism of its immunosuppressive action. nih.gov This process involves the Bcl-2 family of proteins, with dexamethasone leading to the upregulation of pro-apoptotic members like Bim and the downregulation of anti-apoptotic members such as Bcl-2 and Bcl-xL. nih.govhaematologica.org The induction of apoptosis in lymphocytes is a critical component of treatment protocols for lymphoid malignancies. haematologica.org In contrast, dexamethasone can have anti-apoptotic effects in other cells, such as neutrophils, by blocking the pro-apoptotic effects of reactive oxygen species. proquest.com In some cancer cells, dexamethasone has been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway. nih.govfrontiersin.org Research in macrophage cell lines suggests dexamethasone can induce mitochondria-dependent apoptosis through the transcription factor Krüppel-like factor 9 (KLF9). spandidos-publications.comnih.gov

Cellular Responses and Phenotypes

The molecular and signaling changes induced by this compound lead to significant alterations in the behavior and characteristics of immune cells, particularly macrophages.

Effects on Macrophage Activity (Cytotoxicity, Inflammatory Cytokine Response, Migratory Properties)

Dexamethasone profoundly alters macrophage function, steering them towards an anti-inflammatory phenotype.

Inflammatory Cytokine Response: Dexamethasone is a potent suppressor of pro-inflammatory cytokine production by macrophages. It significantly reduces the expression of cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). acs.orgmdpi.comfrontiersin.org This suppression is linked to its inhibition of the NF-κB and MAPK signaling pathways. Furthermore, dexamethasone promotes the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype. mdpi.comfrontiersin.org This is often characterized by the upregulation of M2 markers like CD163 and the production of anti-inflammatory cytokines such as IL-10. mdpi.commdpi.com

Cytotoxicity: While dexamethasone is a strong inducer of apoptosis in lymphocytes, its direct cytotoxic effect on macrophages is less pronounced. However, some studies have shown that dexamethasone can induce mitochondria-dependent apoptosis in macrophage cell lines, a process potentially mediated by the KLF9 gene. spandidos-publications.comnih.gov

Migratory Properties: Dexamethasone can inhibit the migration of macrophages to sites of inflammation. medscape.com This is achieved in part by inhibiting the production of chemokines, which are the chemical signals that attract these cells. While some reports suggest glucocorticoids can increase the production of Macrophage Migration Inhibitory Factor (MIF) in certain conditions, in the context of sepsis, dexamethasone treatment did not upregulate MIF production. nih.gov

Table 1: Summary of Dexamethasone's Effects on Key Molecules

| Target Molecule/Pathway | Effect of Dexamethasone | Key Mechanism | Cellular Outcome |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression | Repression of gene transcription; Destabilization of mRNA via p38 MAPK inhibition nih.gov | Decreased prostaglandin synthesis |

| Phospholipase A2 (PLA2) | Indirect inhibition | Induction of Lipocortin-1 (Annexin A1) drugbank.com | Decreased arachidonic acid release |

| NF-κB | Inhibition of activation | Induction of IκBα synthesis; Direct binding and transrepression of the p65 subunit nih.govpnas.org | Decreased expression of pro-inflammatory genes |

| JNK & p38 MAPKs | Inhibition of activity | Induction of MAPK Phosphatase-1 (MKP-1) nih.govnih.gov | Dampened inflammatory signaling |

| Bcl-2 Family (Lymphocytes) | Pro-apoptotic modulation | Upregulation of Bim; Downregulation of Bcl-2/Bcl-xL nih.govhaematologica.org | Induction of lymphocyte apoptosis |

| Macrophage Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production | Inhibition of NF-κB and MAPK pathways acs.orgfrontiersin.org | Reduced inflammation |

| Macrophage Phenotype | M2 Polarization | Upregulation of M2 markers (e.g., CD163) mdpi.com | Shift to anti-inflammatory/tissue repair functions |

Influence on Human Articular Chondrocyte Gene Expression

Dexamethasone has been shown to induce a significant phenotypic change in human articular chondrocytes, particularly those from osteoarthritic (OA) cartilage. In a genome-wide study using RNA-Seq, treatment with dexamethasone altered the expression of a substantial number of genes. Specifically, it increased the expression of 480 genes and decreased the expression of 755 genes with a fold change of 2.0 or greater. nih.gov

The modulated genes are involved in several key cellular processes. Functional analysis revealed that genes related to extracellular matrix organization, cell proliferation and adhesion, inflammation, and collagen synthesis were significantly affected. nih.gov Notably, dexamethasone demonstrated both anti-inflammatory and anti-catabolic effects. nih.gov For instance, it significantly attenuated the expression of matrix metalloproteinase (MMP)-13, an enzyme implicated in cartilage degradation in osteoarthritis. nih.gov

The mechanism for this downregulation of MMP-13 appears to be mediated by mitogen-activated protein kinase phosphatase-1 (MKP-1). Dexamethasone treatment was found to enhance the expression of MKP-1 in both human and murine chondrocytes. nih.gov MKP-1, in turn, dephosphorylates and inactivates p38 MAP kinase, a signaling molecule that promotes MMP-13 expression. nih.gov This suggests that the therapeutic effects of glucocorticoids on chondrocyte gene expression are, at least in part, channeled through the induction of MKP-1. nih.gov

Beyond its effects on inflammation and matrix-degrading enzymes, dexamethasone also influences lipid and glucose metabolism within chondrocytes, which may be particularly relevant in the context of metabolic phenotypes of osteoarthritis. nih.gov Network analysis of the most affected genes identified nerve growth factor (NGF), phosphoinositide 3-kinase regulatory subunit 1 (PI3KR1), and vascular cell adhesion molecule 1 (VCAM1) as central nodes in the dexamethasone-regulated gene network. nih.gov

Table 1: Summary of Dexamethasone's Influence on Human Articular Chondrocyte Gene Expression

| Gene/Pathway Affected | Effect of Dexamethasone | Mediating Factor | Reference |

|---|---|---|---|

| Overall Gene Expression | Upregulated 480 genes, downregulated 755 genes (FC ≥ 2.0) | - | nih.gov |

| Matrix Metalloproteinase-13 (MMP-13) | Attenuated expression | MKP-1, p38 MAP kinase | nih.gov |

| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Enhanced expression | - | nih.gov |

| Genes related to inflammation | Anti-inflammatory effects | - | nih.gov |

| Genes related to cartilage anabolism/catabolism | Anti-catabolic effects | - | nih.gov |

| Lipid and Glucose Metabolism Genes | Modulated expression | - | nih.gov |

| Nerve Growth Factor (NGF), PI3KR1, VCAM1 | Identified as central network genes | - | nih.gov |

Modulation of Osteoblastic Differentiation in Rat Bone Marrow Stromal Cells

Dexamethasone is a potent inducer of osteoblastic differentiation in cultured rat bone marrow stromal cells (BMSCs). Continuous culture with dexamethasone stimulates the expression of key markers associated with mature osteoblasts. nih.gov These include increased alkaline phosphatase (AP) activity and mRNA levels, as well as the expression of osteopontin (B1167477), bone sialoprotein, and osteocalcin (B1147995) mRNA by day 8 of culture. nih.gov For high-level expression of osteocalcin, the co-addition of 1,25-dihydroxyvitamin D3 is essential. nih.gov

Dexamethasone can also act synergistically with other factors to promote osteogenesis. When combined with recombinant bone morphogenetic protein-2 (BMP-2), dexamethasone leads to significantly elevated AP activity and increased levels of osteoblastic mRNAs compared to either agent alone. nih.gov Flow cytometry analysis has shown that while dexamethasone or BMP-2 alone produces a mixed population of cells with low and high AP levels, the combination results in a more uniformly high-AP expressing cell population. nih.gov

The timing of dexamethasone exposure is critical for its effects on different stages of osteoblast maturation. It has been shown to act at both early and late stages to guide proliferative osteoprogenitor cells toward terminal maturation. nih.gov For example, the appearance of osteopontin mRNA precedes that of AP mRNA, being detectable in dexamethasone-treated colonies as early as day 4. nih.gov However, sustained exposure can have other effects, such as down-regulating collagen synthesis. nih.gov Interestingly, withdrawal of dexamethasone at 3 and 10 days was found to enhance cell number relative to continuous exposure. nih.gov Late-stage markers of differentiation, such as bone sialoprotein expression and matrix mineralization, show a systematic increase with prolonged dexamethasone exposure. nih.gov

Table 2: Effects of Dexamethasone on Rat Bone Marrow Stromal Cell Differentiation

| Marker/Process | Effect of Dexamethasone | Co-factor/Synergy | Reference |

|---|---|---|---|

| Alkaline Phosphatase (AP) | Stimulated activity and mRNA levels | Synergistic with BMP-2 | nih.gov |

| Osteopontin | Stimulated mRNA expression | - | nih.gov |

| Bone Sialoprotein (BSP) | Stimulated mRNA expression | Increases with prolonged exposure | nih.govnih.gov |

| Osteocalcin (OC) | Stimulated mRNA expression | Requires 1,25-dihydroxyvitamin D3 for high expression | nih.gov |

| Cell Proliferation | Enhanced upon withdrawal compared to continuous exposure | - | nih.gov |

| Collagen Synthesis | Slightly decreased | - | nih.gov |

| Matrix Mineralization | Increased with prolonged exposure | - | nih.gov |

| Lipoprotein Lipase (LpL) | Systematically decreased | - | nih.gov |

Effects on Adult Hippocampal Neural Progenitor Cell Proliferation

The influence of dexamethasone on adult hippocampal neural progenitor cells (NPCs) reveals a targeted effect on proliferation. In both in vivo and in vitro studies, dexamethasone has been shown to suppress the proliferation of these progenitor cells. nih.gov Daily injections of dexamethasone in adult rats for nine days resulted in an inhibition of NPC proliferation in the dentate gyrus. nih.gov This inhibitory effect appears to be transient, as it was no longer detectable 28 days after the cessation of treatment. nih.gov

In contrast, studies on the developing brain suggest a different outcome. A single dose of dexamethasone administered during mid-gestation in mice led to an enhanced proliferation of specific cerebral cortical neural stem/progenitor cell populations. nih.gov This was associated with dose-dependent changes in the expression of cell cycle inhibitors and genes that promote cell cycle re-entry. nih.gov This suggests that the timing and developmental context of glucocorticoid exposure are critical determinants of its effect on neural progenitor cell proliferation.

Regulation of PTEN Expression in Respiratory Cells for Anti-Asthma Research

Research into the molecular underpinnings of asthma has identified the phosphatase and tensin homolog deleted on chromosome ten (PTEN) as a key regulatory protein. PTEN functions by opposing the action of phosphoinositide 3-kinase (PI3K), a critical enzyme in inflammatory signaling pathways. nih.gov In a mouse model of asthma, allergen challenge led to a decrease in both PTEN protein expression and PTEN activity in the lungs. nih.gov Immunoreactive PTEN, which is normally present in the epithelial layers around the bronchioles, was observed to be dramatically reduced in asthmatic lungs. nih.gov

The reduction in PTEN is significant because the PI3K pathway is heavily involved in the recruitment and activation of eosinophils, key inflammatory cells in asthma. nih.gov Studies have shown that inhibiting PI3K or restoring PTEN levels can ameliorate asthma-like symptoms. The administration of adenoviruses carrying PTEN cDNA (AdPTEN) into the airways of asthmatic mice effectively reduced bronchial inflammation and airway hyperresponsiveness. nih.gov This intervention also significantly lowered the levels of interleukin-4 (IL-4), interleukin-5 (IL-5), and eosinophil cationic protein in the bronchoalveolar lavage fluid. nih.gov

While these studies did not directly use dexamethasone acetate monohydrate, glucocorticoids are a cornerstone of asthma therapy due to their broad anti-inflammatory effects. The findings that PTEN expression is reduced in asthmatic airways and that restoring its function is beneficial provide a potential molecular target for glucocorticoid action. Further research has shown that in obese children with asthma, dexamethasone-induced expression of FK506 binding protein 51 (FKBP51) in CD4+ T-lymphocytes is associated with poorer asthma control, indicating a complex and phenotype-specific interaction between glucocorticoids and the immune response in asthma. nih.gov

Advanced Drug Delivery Systems for Dexamethasone Acetate, Monohydrate

Polymeric Carrier Systems Research

Polymeric carriers offer a versatile platform for drug delivery, enabling the creation of conjugates that can alter the pharmacokinetic properties of the attached drug. These systems can be designed to respond to specific physiological cues, such as pH, for targeted drug release.

PEGylated Dexamethasone (B1670325) Conjugates

Polyethylene (B3416737) glycol (PEG) is a hydrophilic and biocompatible polymer widely used in drug delivery. researchgate.net Conjugating dexamethasone to PEG can improve its solubility and circulation time.

A novel linear multifunctional PEG-dexamethasone conjugate (click PEG-Dex) was synthesized using a facile Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as a "click reaction". researchgate.netnih.gov In this system, dexamethasone is attached to the PEG backbone via an acid-labile hydrazone bond, which is designed to cleave and release the drug in the acidic microenvironment of inflamed tissues. researchgate.netnih.gov In vitro studies showed that the conjugate remained stable at physiological pH (6.0 and above) but demonstrated accelerated hydrolysis and drug release at an acidic pH of 5.0. nih.gov The release rate of dexamethasone from this click PEG-Dex conjugate was found to be approximately 0.5% per day. nih.gov When tested in an adjuvant-induced arthritis rat model, a single administration of the click PEG-Dex conjugate provided a sustained anti-inflammatory effect for over 15 days. researchgate.netnih.gov

Another approach involves incorporating dexamethasone conjugates into hydrogel systems. nih.gov A hydrolytically degradable hydrogel composed of poly (ethylene) glycol-bis-(acryloyloxy acetate) (PEG-bis-AA) and dexamethasone-conjugated hyaluronic acid (HA-DXM) has been developed for local and sustained drug delivery. nih.gov This system was evaluated in a rat model of traumatic brain injury, where it was shown to reduce lesion volume, inflammation, and apoptosis while increasing neuronal survival. nih.gov

Hydroxypropyl Methacrylamide (B166291) (HPMA) Copolymer Systems

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are well-studied, water-soluble, and biocompatible drug carriers. nih.gov A pH-sensitive HPMA copolymer-dexamethasone conjugate (P-Dex) has been developed specifically for the treatment of rheumatoid arthritis. nih.govnih.gov The system is designed to exploit the enhanced permeability and retention (EPR) effect for passive accumulation in inflamed joint tissues. nih.gov

The synthesis of this conjugate involves copolymerizing HPMA with a novel dexamethasone-containing monomer (MA-Gly-Gly-NHN=Dex) using reversible addition-fragmentation transfer (RAFT) polymerization. nih.gov This method allows for controlled molecular weight and a narrow polydispersity index (PDI). nih.gov The dexamethasone is linked to the polymer via a hydrazone bond, which is stable at neutral pH but cleaves under the acidic conditions found in inflamed or infected tissues, ensuring targeted drug release. nih.gov An in vitro drug-release study confirmed this pH dependency, with the highest rate of dexamethasone release occurring at pH 5 and 37°C. nih.gov In animal models of arthritis, the P-Dex conjugate demonstrated superior and more prolonged anti-inflammatory effects compared to free dexamethasone, which was attributed to its selective accumulation and pH-sensitive release in the arthritic joints. nih.gov

Poly(dimethylamino)ethyl Methacrylate (B99206) Conjugates

Poly(dimethylamino)ethyl methacrylate (pDMAEMA) is a pH-responsive, mucoadhesive polymer that has been investigated as a carrier for dexamethasone. nih.govsigmaaldrich.com This polymer can change its structure and properties in response to pH changes. sigmaaldrich.com In one study, pDMAEMA was synthesized by living radical polymerization and subsequently conjugated to dexamethasone via esterification, yielding conjugates with two different active agent-to-polymer ratios (10:1 and 20:1). nih.gov

High-performance liquid chromatography (HPLC) analysis confirmed the successful conjugation, indicating that approximately 80% of the initial dexamethasone was attached to the pDMAEMA polymer. nih.gov The study aimed to determine if the conjugated dexamethasone retained its bioactivity when applied to the apical side of human intestinal epithelial monolayers (Caco-2 and HT29-MTX-E12). nih.gov The research found that the pDMAEMA-dexamethasone conjugates were bioactive and mucoadhesive, suggesting that the dexamethasone is cleaved from the polymer at the target site. nih.gov The conjugates demonstrated the potential to transport dexamethasone across mucus-covered epithelial monolayers more efficiently than the free drug, highlighting the utility of pDMAEMA for localized delivery of hydrophobic compounds. nih.gov

Nanoparticle-Based Delivery Research

Nanoparticles offer another advanced strategy for drug delivery, encapsulating active compounds within a carrier to protect them from degradation and control their release.

Solid Lipid Nanoparticles (SLN) for Targeted Delivery

Solid lipid nanoparticles (SLNs) are colloidal carriers with a solid lipid core matrix that can encapsulate lipophilic drugs like dexamethasone acetate (B1210297). nih.govnih.gov They are an alternative to traditional carriers like liposomes and polymeric micelles. nih.gov

One line of research focused on developing SLNs for lung-targeting delivery of dexamethasone acetate via intravenous administration. nih.gov These SLNs were prepared by a high-pressure homogenization method. nih.gov The resulting nanoparticles had a mean diameter of 552 nm. nih.gov In a biodistribution study in mice, the concentration of dexamethasone in the lung was significantly higher and reached its maximum level 0.5 hours after injection of the SLNs compared to a dexamethasone solution. nih.gov The area under the curve for the SLN formulation in the lungs was 17.8-fold larger than that for the free drug solution, indicating effective lung targeting. nih.gov

Another study developed SLNs encapsulating a lipophilic prodrug, dexamethasone palmitate (DXMS-Pal), for treating pulmonary inflammation via nebulization. nih.gov This formulation was designed to target alveolar macrophages in the deep lung. nih.gov The study achieved a high drug loading efficiency and excellent colloidal stability, with the SLNs maintaining their integrity during the nebulization process. nih.gov

Table 1: Research Findings on Dexamethasone Acetate/Palmitate Loaded SLNs

| Parameter | SLN for IV Lung Targeting nih.gov | SLN for Nebulization nih.gov |

| Drug Form | Dexamethasone Acetate | Dexamethasone Palmitate |

| Mean Particle Size | 552 ± 6.5 nm | ~160-180 nm |

| Drug Loading Capacity | 8.79 ± 0.04% | - |

| Entrapment/Loading Efficiency | 92.1 ± 0.41% | ~94% |

| In Vitro Release | ~68% burst release in 2h, then gradual release over 48h | - |

| Post-Nebulization Recovery | Not Applicable | ~86-90% |

Data sourced from multiple studies for comparative purposes.

Cubosomes for Transdermal Applications (including physicochemical characterization)

Cubosomes are discrete, sub-micron, nanostructured particles of a cubic liquid crystalline phase formed by the self-assembly of lipids (like glyceryl monooleate) and stabilized by polymers in water. researchgate.netrjptonline.org Their unique bicontinuous cubic structure provides a large internal surface area, making them suitable for encapsulating hydrophilic, hydrophobic, and amphiphilic drugs for applications like transdermal delivery. researchgate.netnih.gov

Research has been conducted to develop dexamethasone acetate-loaded cubosomes (DA-Cub) and a corresponding gel (DA-Cub gel) to improve the drug's transdermal penetration and retention within the skin for treating inflammation. researchgate.net The DA-Cub formulation was prepared using a hot melt ultrasonic method. researchgate.net

Physicochemical Characterization: The characterization of these nanocarriers is essential to ensure their suitability for drug delivery. nih.gov Key parameters include particle size, zeta potential, and encapsulation efficiency. researchgate.netnih.gov

Particle Size and Polydispersity Index (PDI): The particle size of the developed DA-Cub was found to be 110.8 ± 0.87 nm. researchgate.net Particle size is a critical factor as it influences skin penetration. The PDI measures the uniformity of the particle size distribution. rjptonline.org

Zeta Potential: This parameter indicates the surface charge of the nanoparticles, which affects the stability of the colloidal dispersion. researchgate.net The DA-Cub formulation exhibited a zeta potential of -25.9 ± 1.31 mV, suggesting good stability. researchgate.net

Encapsulation Efficiency (EE%): This measures the percentage of the drug that is successfully entrapped within the nanoparticles. researchgate.net The DA-Cub showed a very high encapsulation efficiency of 97.97 ± 1.06%. researchgate.net

The structure and state of the encapsulated drug were further analyzed using techniques like transmission electron microscopy, differential scanning calorimetry (DSC), and X-ray analysis, which demonstrated that the drug was encapsulated in an amorphous form within the cubosome's bicontinuous structures. researchgate.net In vitro studies revealed a controlled drug release profile from the cubosomes. researchgate.net

Table 2: Physicochemical Characterization of Dexamethasone Acetate-Loaded Cubosomes (DA-Cub)

| Characteristic | Value | Reference |

| Particle Size | 110.8 ± 0.87 nm | researchgate.net |

| Zeta Potential | -25.9 ± 1.31 mV | researchgate.net |

| Encapsulation Efficiency | 97.97 ± 1.06% | researchgate.net |

| Preparation Method | Hot Melt Ultrasonic | researchgate.net |

Micellar Prodrug Systems for Enhanced Aqueous Solubility

Dexamethasone acetate, a potent corticosteroid, suffers from poor water solubility, which can limit its therapeutic efficacy. To overcome this, researchers are exploring advanced drug delivery systems. One promising approach is the use of micellar prodrug systems to enhance its aqueous solubility.

A study focused on developing nanocrystals of dexamethasone acetate using a high-pressure homogenization (HPH) method in a solid dispersion with the surfactant poloxamer 188. This process aimed to improve the drug's dissolution rate. The resulting nanocrystals, even in the presence of different polymorphic forms of dexamethasone acetate, demonstrated a significant increase in the rate of dissolution. The presence of a small amount of the surfactant was key to producing stable nanocrystals of a regular size. nih.gov

pH-Responsive Porous Silica (B1680970) Materials for Controlled Release

Controlled release systems are crucial for optimizing drug delivery and minimizing side effects. pH-responsive porous silica materials have emerged as a promising platform for the controlled release of dexamethasone. These materials can be designed to release the drug specifically at the site of inflammation, which often has a lower pH than healthy tissue.

Research has shown that conjugating dexamethasone to modified porous silica materials via a pH-responsive hydrazone bond is a highly efficient method for targeted delivery. researchgate.net The release rate of dexamethasone from these materials is pH-dependent and sustained. At a lower pH of 4.5, the amount of drug released over 10 days could be controlled within a range of 12.74–36.41%, depending on the specific characteristics of the silica material. In contrast, at a physiological pH of 7.4, less than 1.5% of the dexamethasone was released. researchgate.net This demonstrates the potential for targeted drug release in acidic inflammatory environments.

The physicochemical properties of the porous silica, such as pore size, particle size, and the number of silanol (B1196071) groups on the surface, play a vital role in drug loading and release behavior. researchgate.net For instance, larger particle sizes can lead to a slower release rate due to the longer diffusion distance for the cleaved drug. researchgate.net

Another approach involves using amino-functionalized mesoporous silica nanoparticles (MSNs). These MSNs have shown effective loading of dexamethasone phosphate (B84403) and controlled release profiles. explorationpub.com The pH-dependent surface charge of these functionalized nanoparticles allows for adaptability in various physiological environments. explorationpub.com Furthermore, hydroxyapatite (B223615) has been used to coat mesoporous silica, creating a system that exhibits well-defined pH-sensitive controlled release. researchgate.net

Interactive Table: pH-Dependent Release of Dexamethasone from Porous Silica

| pH | Release Percentage (10 days) |

| 4.5 | 12.74–36.41% |

| 7.4 | <1.5% |

Solid Dispersion Formulations for Bioavailability Enhancement

Solid dispersion is a widely used technique to improve the dissolution rate and bioavailability of poorly water-soluble drugs like dexamethasone. This involves dispersing the drug in an inert carrier matrix at the solid-state.

One study investigated the use of various polymers, including polyethylene glycol (PEG), pectin, and Eudragit® E PO, to create solid dispersions of dexamethasone. turkjps.orgturkjps.org The solvent evaporation method was used to prepare these formulations. The results indicated that Eudragit-based solid dispersions were particularly effective in taste-masking the bitter steroid. turkjps.org A formulation with a 1:4 ratio of dexamethasone to Eudragit® E PO was identified as optimal. turkjps.org The yield of the solid dispersion preparation was high, and the drug content was close to the theoretical amount. turkjps.org

Another study focused on creating inclusion complexes of dexamethasone acetate with beta-cyclodextrin (B164692) (βCD) using methods like kneading, coevaporation, and freeze-drying. nih.gov The phase-solubility profile showed that βCD significantly increased the solubility of dexamethasone acetate by 33-fold, indicating a 1:1 stoichiometric inclusion complex. nih.gov The dissolution studies revealed that the complexes, particularly those prepared by freeze-drying and kneading, exhibited significantly higher dissolution rates compared to the drug alone in various media. nih.gov

Hydrogel and Film Formulations Research

Cyclodextrin-Based Hydrogels for Ocular Delivery

Topical ocular administration of dexamethasone acetate is challenging due to its poor aqueous solubility and rapid precorneal elimination. To address this, researchers have developed cyclodextrin-based hydrogels. Cyclodextrins are known to enhance the solubility of poorly soluble drugs.

In one study, hydroxypropyl-β-cyclodextrin (HPβCD) and hydroxypropyl-γ-cyclodextrin (HPγCD) were used to increase the concentration of dexamethasone acetate in aqueous solutions. mdpi.comnih.gov These cyclodextrins increased the drug's solubility by factors of 500 and 1500, respectively. mdpi.comnih.gov These solutions were then combined with commercial ophthalmic gels to improve their persistence in the eye. mdpi.comnih.gov The resulting mixed gels, containing up to 0.7% (with HPβCD) and 2% (with HPγCD) of dexamethasone acetate, were optimized for physiological osmolality. mdpi.comnih.gov

In vitro release studies showed that the mixed gel with HPβCD released over 90% of the drug within 2 hours, similar to commercial eye drops. mdpi.comnih.gov The mixed gel with HPγCD, however, showed a more sustained release, with about 60% of the drug released in 2 hours. mdpi.comnih.gov Further biopharmaceutical assessment of these hydrogels demonstrated their potential for enhancing ocular bioavailability and transcorneal penetration. mdpi.comnih.gov The hydrogels were found to be Newtonian fluids with viscosities that could increase their retention time in the eye. mdpi.comnih.gov

Ureasil-Polyether Films for Sustained Release

Ureasil-polyether hybrid films are being investigated as versatile platforms for controlled drug delivery, including the sustained release of dexamethasone acetate. These films are synthesized using the sol-gel process.

Research has been conducted on ureasil-poly(ethylene oxide) (u-PEO) and ureasil-poly(propylene oxide) (u-PPO) films loaded with dexamethasone acetate. mdpi.com The study aimed to understand the film's network conformation and how it is affected by the incorporation and release of the drug. mdpi.com Another study focused on developing hydrophobic membranes from mixtures of ureasil-polyether materials for applications like guided bone regeneration, using dexamethasone as a model drug for in vitro release testing. researchgate.net The release profile of dexamethasone acetate from these membranes was analyzed, revealing that the composition of the polymer blend influences the release rate. researchgate.net

Implantable Systems Research

Implantable systems offer a means for long-term, localized delivery of dexamethasone, which is particularly beneficial for treating chronic conditions like uveitis. nih.govresearchgate.net These implants can provide sustained drug release over extended periods, reducing the need for frequent administrations.

One area of research involves the development of biodegradable implants. A commercially available dexamethasone intravitreal implant, Ozurdex®, is a bioerodible implant used for treating macular edema and noninfectious posterior uveitis. researchgate.netutexas.edu It consists of dexamethasone crystals embedded within a poly(lactic-co-glycolic acid) (PLGA) matrix. utexas.edu Studies have focused on characterizing and reverse-engineering such implants using processes like hot-melt extrusion. utexas.edumdpi.com The physicochemical properties of the PLGA polymer have been shown to affect the manufacturing and drug release kinetics of these implants. utexas.edu

Another innovative approach involves using atmospheric pressure plasma to create a dexamethasone-delivery metallic implant. nih.gov This technology creates a surface with advantageous material features like homogeneity and hydrophilicity, leading to more sustainable drug release compared to simple drug attachment. nih.gov

Polymer-Free Dimer Implants for Sustained Release

A significant innovation in the sustained delivery of corticosteroids is the development of polymer-free dimer implants. phadtarepharmacy.edu.in These systems offer a promising alternative to traditional polymer-based delivery vehicles, which can sometimes elicit an inflammatory response. Research has demonstrated the potential of these implants for controlled and sustained drug release. For instance, after intravitreal injection, polymer-free dexamethasone dimer implants have shown results comparable to other sustained release technologies. phadtarepharmacy.edu.in This approach holds promise for long-term management of chronic inflammatory conditions, potentially reducing the frequency of administrations and improving patient compliance.

Specialized Delivery Route Research

Ocular Delivery Systems (e.g., Transcorneal Permeation Enhancement Mechanisms)

Topical application of dexamethasone for ocular conditions is often limited by the eye's natural protective barriers. nih.gov To overcome this, various strategies are being explored to enhance the transcorneal permeation of dexamethasone acetate.

One approach involves the use of hydrogels formulated with cyclodextrins. nih.govnih.gov These hydrogels can act as corneal absorption promoters, significantly increasing the amount of dexamethasone acetate that permeates through the cornea compared to conventional eye drops. nih.govnih.govmdpi.com For example, specific hydrogel formulations have been shown to be non-cytotoxic to human corneal epithelial cells and can enhance the ocular bioavailability of the drug. nih.govnih.gov

Another strategy utilizes nanocarriers , such as nanoemulsions and mixed micellar systems. phadtarepharmacy.edu.innih.gov A chitosan-coated mixed micellar system using Soluplus® and Pluronic F-127 has been developed to improve the solubility and stability of dexamethasone. nih.gov This system demonstrated enhanced drug permeation across ocular tissues and was found to be non-irritant, highlighting its potential for effective ocular delivery. nih.gov Furthermore, poly(ε-caprolactone) nanofibers loaded with dexamethasone acetate have been investigated as a drug delivery platform for treating corneal injuries, showing alleviated signs of inflammation. nih.gov

Penetration enhancing agents (PEAs) are also being investigated to improve the transcorneal permeability of corticosteroids. nih.gov A novel polyacetylene polymer, along with cell-penetrating peptides like TAT and penetratin, has shown the ability to significantly increase the permeability of dexamethasone sodium-phosphate across the cornea in ex-vivo studies. nih.gov

Table 1: Ocular Delivery Systems for Dexamethasone Acetate

| Delivery System | Mechanism | Key Findings |

|---|---|---|

| Hydrogels with Cyclodextrins | Enhanced solubility and corneal absorption | Increased transcorneal permeation compared to standard eye drops. nih.govnih.govmdpi.com |

| Chitosan-Coated Mixed Micelles | Improved solubility and stability | Enhanced drug permeation and non-irritant formulation. nih.gov |

| Poly(ε-caprolactone) Nanofibers | Sustained release | Alleviated signs of corneal inflammation. nih.gov |

| Penetration Enhancing Agents (PEAs) | Increased corneal permeability | Significant increase in drug permeation across the cornea. nih.gov |

Transdermal Delivery Mechanisms (e.g., Cuticle Thinning, Keratin Structure Modification)

Transdermal delivery offers a non-invasive route for administering dexamethasone acetate, but the skin's barrier function, primarily the stratum corneum, poses a significant challenge. Research has focused on developing formulations that can enhance skin permeation.

Hydrogels containing nanostructured lipid carriers (NLCs) have shown significant potential in improving the topical delivery of dexamethasone acetate. nih.govresearchgate.net Studies using excised mouse skin have demonstrated that a hydrogel containing dexamethasone acetate-loaded NLCs resulted in a 7.3-fold higher permeation rate compared to a standard ointment. nih.govresearchgate.net Furthermore, the skin deposition of the drug was increased by 3.8 times compared to a simple hydrogel solution. nih.govresearchgate.net The NLCs, with a particle size of around 224.4 nm, encapsulate the drug in an amorphous state within a core-shell structure, facilitating its passage through the skin. nih.govresearchgate.net

Nose-to-Brain Delivery Approaches (e.g., Dry Powder Platforms)

The nose-to-brain pathway presents a unique and non-invasive route for delivering drugs directly to the central nervous system (CNS), bypassing the blood-brain barrier. mdpi.comnih.gov This approach is particularly promising for treating neuroinflammation. nih.gov

A dry powder platform for the nasal delivery of dexamethasone sodium phosphate has been developed. bohrium.compharmaexcipients.comnih.govresearchgate.net This system consists of drug-loaded microspheres blended with inert carriers like mannitol (B672) or lactose (B1674315) monohydrate. bohrium.compharmaexcipients.comnih.govresearchgate.net Formulations using mannitol as a carrier have demonstrated superior flow properties and enhanced permeability across epithelial models. bohrium.compharmaexcipients.comnih.govresearchgate.net Nasal deposition studies using a 3D-printed nasal cavity model have shown that a significant fraction of the dose (up to 17.0%) can be deposited in the olfactory region, indicating the potential for targeted brain delivery. bohrium.compharmaexcipients.comnih.govresearchgate.net

Research has shown that intranasally administered dexamethasone can be more effective in controlling neuroinflammation than intravenous administration at the same dose. mdpi.comnih.gov Studies in mice have demonstrated that intranasal dexamethasone leads to a significant reduction in inflammatory markers in the CNS. nih.gov Furthermore, intranasal delivery has been shown to reduce mortality and brain damage in an experimental model of ischemic stroke. nih.govresearchgate.net Biodistribution studies have confirmed that intranasal administration results in a faster and greater concentration of dexamethasone in the brain compared to intravenous injection.

Table 2: Nose-to-Brain Delivery of Dexamethasone

| Delivery System | Key Findings |

|---|---|

| Dry Powder Platform | Up to 17.0% deposition in the olfactory region. bohrium.compharmaexcipients.comnih.govresearchgate.net |

| Intranasal Administration | More effective than intravenous administration in controlling neuroinflammation. mdpi.comnih.gov |

| Reduces mortality and brain damage in an ischemic stroke model. nih.govresearchgate.net | |

| Faster and higher brain concentration compared to intravenous delivery. |

Organ-Targeted Delivery Systems (e.g., Kidney-Selective Accumulation)

Targeting drugs to specific organs can enhance their therapeutic efficacy while minimizing off-target side effects. For renal diseases, kidney-targeted drug delivery systems are a promising strategy. nih.govnih.gov These systems often utilize macromolecular carriers or prodrug approaches to achieve selective accumulation in the kidneys. nih.govnih.gov While general strategies for kidney-targeted delivery exist, such as using carriers like PVD that show preferential renal distribution, specific research on dexamethasone acetate monohydrate utilizing these advanced kidney-selective systems is an area for further exploration.

Gene Delivery Vectorization (e.g., Plasmid DNA Delivery Enhancement)

Dexamethasone has also been investigated for its role in enhancing gene delivery. In the cytosol, dexamethasone can bind to glucocorticoid receptors and facilitate the nuclear translocation of drug carriers, a useful property for nuclear-targeted drug delivery. nih.gov

Conjugates of dexamethasone with polymers like polyethylenimine (PEI) have been developed as carriers for plasmid DNA (pDNA). nih.gov In a study on acute lung injury, a dexamethasone-conjugated PEI carrier (PEI2k-Dexa) demonstrated higher transfection efficiency in lung epithelial cells compared to PEI alone. nih.gov This conjugate not only improved pDNA delivery but also exerted an anti-inflammatory effect by reducing the levels of pro-inflammatory cytokines. nih.gov These findings suggest that such conjugates could be beneficial for combined gene and drug therapy. nih.gov

Another area of research involves the use of dexamethasone in conjunction with adeno-associated virus (AAV) vectors for gene therapy. Studies have investigated the effect of dexamethasone on the transduction efficiency of AAV vectors, noting that it can influence vector clearance from the blood. nih.gov

Drug Release Kinetics and Modeling

The efficacy of advanced drug delivery systems for dexamethasone acetate, monohydrate is intrinsically linked to the kinetics of drug release. Understanding and modeling these kinetics are paramount for designing systems that deliver the drug at a desired rate and duration. This section delves into the characterization of pH-dependent release, the mechanisms governing sustained and controlled release, and the mathematical models used to describe these processes.

pH-Dependent Release Profile Characterization

The local pH environment at a target site, such as an inflamed tissue or an intracellular compartment, can be leveraged to trigger drug release. Advanced drug delivery systems for dexamethasone acetate are often designed to be pH-sensitive, exhibiting different release rates at varying pH levels.

One common strategy involves encapsulating or conjugating dexamethasone to a pH-sensitive polymer. For instance, studies have utilized polymers with ionizable functional groups that respond to changes in pH. mdpi.com In acidic environments, which are characteristic of inflamed tissues (pH ~6.3) and intracellular lysosomes (pH ~5.0), these polymers can swell or degrade, leading to an accelerated release of the encapsulated drug. nih.govnih.gov

Research has demonstrated that dexamethasone conjugated to hyaluronic acid via pH-sensitive ester bonds shows a significantly higher release rate at a mildly acidic pH of 5.2 compared to a physiological pH of 7.4. mdpi.com Over a 35-day period, approximately 80-90% of the dexamethasone was released at pH 5.2, while only 50-60% was released at pH 7.4. mdpi.com This pH-dependent release is advantageous for targeting inflamed tissues where the local pH is lower than in healthy tissues. mdpi.com

Similarly, dexamethasone linked to a poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA) carrier via a pH-sensitive hydrazone bond also exhibited faster release at acidic pH. nih.gov In vitro studies showed that at pH 5.0, approximately 80% of the drug was released within 6 hours, a much faster rate than at the physiological pH of 7.4. nih.gov Laponite nanoplates have also been explored as a platform for the pH-dependent release of dexamethasone, with faster release observed at an acidic pH of 5.4 compared to physiological pH. nih.govresearchgate.net

The following table summarizes the pH-dependent release of dexamethasone from different delivery systems.

| Delivery System | pH 5.0-5.4 | pH 6.3 | pH 7.4 | Observation Period |

| Hyaluronic Acid Conjugate mdpi.com | 80-90% release | - | 50-60% release | 35 days |

| pHPMA Conjugate nih.gov | ~80% release within 6h | Faster release than pH 7.4 | Slower release | Hours |

| Laponite Nanoplates nih.gov | Faster release rate | - | Slower release rate | Not specified |

Sustained and Controlled Release Mechanism Studies

Achieving sustained and controlled release of dexamethasone acetate is crucial for long-term therapeutic effects and minimizing side effects. This is often accomplished by incorporating the drug into a biodegradable and biocompatible polymer matrix. The primary mechanisms governing release from such systems are diffusion, polymer erosion, and swelling.

The hydrophobicity of the polymer matrix also plays a significant role. Silicone matrices, being highly hydrophobic, limit the penetration of water into the device. nih.gov This results in only partial dissolution of the dexamethasone particles, and the dissolved drug then diffuses out of the system due to concentration gradients. nih.gov Interestingly, studies have shown that even very thin silicone layers can effectively trap the drug for extended periods. nih.gov

Nanoparticle-based systems offer another avenue for controlled release. Dexamethasone-loaded PLGA nanoparticles embedded in an alginate hydrogel have demonstrated the ability to release approximately 90% of the drug over a two-week period. nih.gov The crosslinking density of the hydrogel can be adjusted to control the degradation time and, consequently, the drug release rate. nih.govresearchgate.net Polyurethane and its nanocomposites have also been investigated for the controlled release of dexamethasone acetate. The incorporation of nanoparticles can increase the water absorption and accelerate the hydrolysis of the polymer, thereby increasing the drug release rate. nih.gov